molecular formula C21H26N4O2 B6752999 2-(3,4-dihydro-2H-chromen-4-yl)-N-[5-(4-methylpiperazin-1-yl)pyridin-2-yl]acetamide

2-(3,4-dihydro-2H-chromen-4-yl)-N-[5-(4-methylpiperazin-1-yl)pyridin-2-yl]acetamide

Cat. No.: B6752999
M. Wt: 366.5 g/mol
InChI Key: PAZDJRCRJMTSDK-UHFFFAOYSA-N
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Description

2-(3,4-dihydro-2H-chromen-4-yl)-N-[5-(4-methylpiperazin-1-yl)pyridin-2-yl]acetamide is a synthetic organic compound that features a chromenyl group linked to a pyridinyl acetamide moiety

Properties

IUPAC Name

2-(3,4-dihydro-2H-chromen-4-yl)-N-[5-(4-methylpiperazin-1-yl)pyridin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O2/c1-24-9-11-25(12-10-24)17-6-7-20(22-15-17)23-21(26)14-16-8-13-27-19-5-3-2-4-18(16)19/h2-7,15-16H,8-14H2,1H3,(H,22,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAZDJRCRJMTSDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CN=C(C=C2)NC(=O)CC3CCOC4=CC=CC=C34
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dihydro-2H-chromen-4-yl)-N-[5-(4-methylpiperazin-1-yl)pyridin-2-yl]acetamide typically involves multiple steps:

    Formation of the Chromenyl Intermediate: The chromenyl group can be synthesized through a cyclization reaction of a suitable phenol derivative with an aldehyde under acidic conditions.

    Pyridinyl Acetamide Formation: The pyridinyl acetamide moiety is prepared by reacting 2-chloro-5-(4-methylpiperazin-1-yl)pyridine with acetamide in the presence of a base such as potassium carbonate.

    Coupling Reaction: The final step involves coupling the chromenyl intermediate with the pyridinyl acetamide using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized for yield and purity. This might involve:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Catalysis: Using catalysts to lower reaction temperatures and increase reaction rates.

    Purification Techniques: Employing crystallization, distillation, or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dihydro-2H-chromen-4-yl)-N-[5-(4-methylpiperazin-1-yl)pyridin-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The chromenyl group can be oxidized to form quinones using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride to modify the chromenyl ring.

    Substitution: The pyridinyl group can undergo nucleophilic substitution reactions, particularly at the 2-position, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted pyridinyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions due to its ability to coordinate with metal centers.

    Organic Synthesis: Employed as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, making it a candidate for drug development.

    Receptor Binding: Studied for its ability to bind to certain biological receptors, influencing cellular processes.

Medicine

    Therapeutic Agents: Explored for its potential as an anti-cancer, anti-inflammatory, or anti-viral agent.

    Drug Delivery: Used in the design of drug delivery systems due to its structural properties.

Industry

    Material Science: Utilized in the development of new materials with specific electronic or optical properties.

    Agriculture: Investigated for its potential use in agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3,4-dihydro-2H-chromen-4-yl)-N-[5-(4-methylpiperazin-1-yl)pyridin-2-yl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The chromenyl group can interact with hydrophobic pockets, while the pyridinyl acetamide moiety can form hydrogen bonds or ionic interactions with active sites. This dual interaction can modulate the activity of the target, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-dihydro-2H-chromen-4-yl)-N-[5-(4-methylpiperazin-1-yl)pyridin-2-yl]acetamide: shares structural similarities with other chromenyl and pyridinyl derivatives, such as:

Uniqueness

  • Structural Features : The combination of the chromenyl and pyridinyl acetamide moieties in a single molecule is unique, providing a distinct set of chemical and biological properties.
  • Biological Activity : The specific arrangement of functional groups allows for unique interactions with biological targets, potentially leading to novel therapeutic applications.

This compound’s unique structure and versatile reactivity make it a valuable subject of study in various scientific fields

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